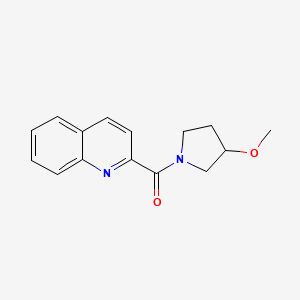
2-(3-甲氧基吡咯烷-1-羰基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Methoxypyrrolidine-1-carbonyl)quinoline” is a compound used for research purposes. It has a molecular formula of C15H16N2O2 and a molecular weight of 256.305. The compound is part of the pyrrolidine class, which is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of these compounds .Molecular Structure Analysis
Quinoline, a key component of the compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This structure allows for various transformations, making quinoline an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles are some of the transformations that quinoline compounds can undergo .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific physical and chemical properties of “2-(3-Methoxypyrrolidine-1-carbonyl)quinoline” are not provided in the retrieved papers.科学研究应用
缓蚀
2-(3-甲氧基吡咯烷-1-羰基)喹啉衍生物因其作为缓蚀剂的作用而被广泛研究,特别是在酸性环境中的金属。这些化合物显示出对金属腐蚀的显着缓解作用,这归因于它们吸附在金属表面并形成保护屏障的能力。例如,分析了各种喹啉衍生物在酸性介质中对低碳钢的缓蚀效率,结果表明一些衍生物可以通过在金属表面形成稳定的吸附层来实现高缓蚀效率。扫描电子显微镜 (SEM)、原子力显微镜 (AFM) 和 X 射线光电子能谱 (XPS) 等表面分析技术进一步证实了这一点,表明抑制是由于抑制剂分子在金属/溶液界面吸附造成的(Singh, Srivastava, & Quraishi, 2016)。计算研究也支持了这些发现,通过探索新型喹啉衍生物在铁上的吸附和缓蚀性能,显示出与实验结果的一致性(Erdoğan 等,2017)。
抗菌和除草剂活性
喹啉衍生物,包括那些带有甲氧基吡咯烷基团的衍生物,已被发现具有解决各种生物应用的潜力。例如,合成 8-甲氧基喹啉-5-氨基乙酸并将其评估为除草剂,显示出对杂草的显着功效,表明其作为除草剂的潜力(A. E., Oke O.T., & O. A., 2015)。此外,还探索了某些喹啉衍生物的抗菌活性,结果表明它们对多种微生物菌株有效。这突出了喹啉化合物可以表现出的广泛生物活性,扩展了它们在制药和农业应用中的潜在用途(Vartale, Halikar, & Pawar, 2013)。
药物发现和化学合成
喹啉及其衍生物已被确认为药物发现中的关键支架,特别是因其抗癌特性。喹啉的合成多功能性允许生成结构多样的衍生物,这些衍生物已被检查其在抑制酪氨酸激酶和微管蛋白聚合等各种生物靶标中的作用方式。这强调了喹啉化合物在开发新治疗剂中的重要性(Solomon & Lee, 2011)。此外,通过金属催化的脱氢 N-杂环化合成喹啉的方法的开发为这些化合物提供了有效的途径,进一步促进了它们在药物化学和其他化学合成工作中的应用(Chelucci & Porcheddu, 2017)。
未来方向
The pyrrolidine ring, a component of “2-(3-Methoxypyrrolidine-1-carbonyl)quinoline”, is a versatile scaffold in drug discovery . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
(3-methoxypyrrolidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-9-17(10-12)15(18)14-7-6-11-4-2-3-5-13(11)16-14/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCYFNSPZPDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
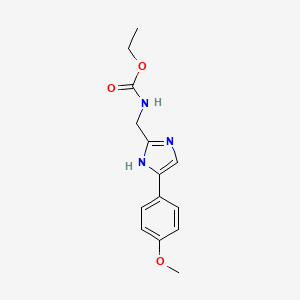
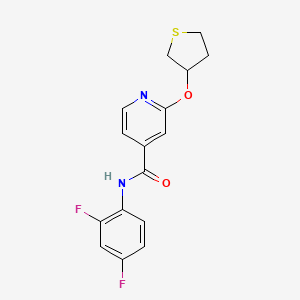
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
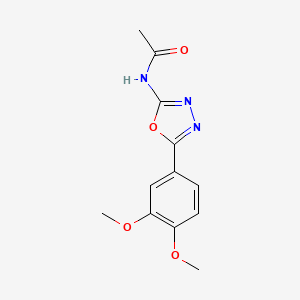
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)
![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)


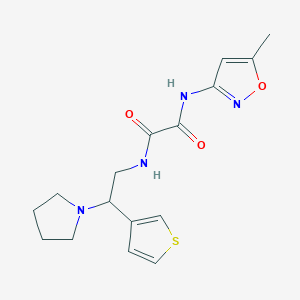
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2566021.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2566022.png)
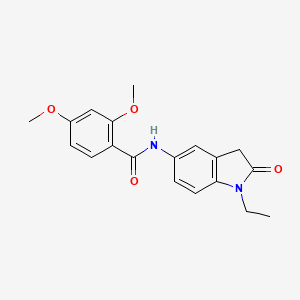
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2566026.png)